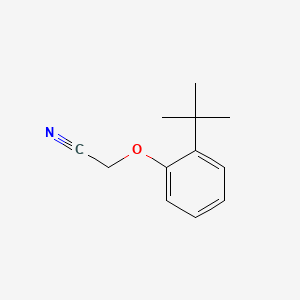

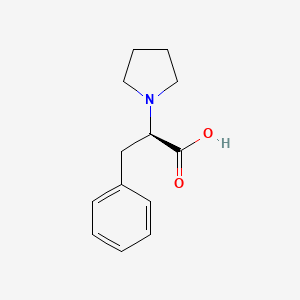

![molecular formula C17H13N B3040507 8-methyl-11H-benzo[a]carbazole CAS No. 21064-33-5](/img/structure/B3040507.png)

8-methyl-11H-benzo[a]carbazole

Übersicht

Beschreibung

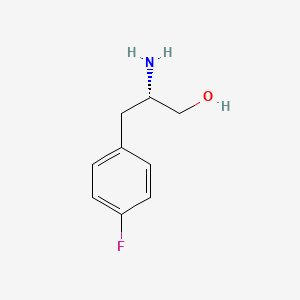

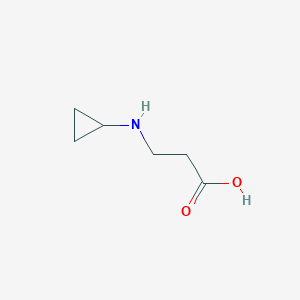

8-Methyl-11H-benzo[a]carbazole is a chemical compound with the molecular formula C17H13N . It is a derivative of 11H-benzo[a]carbazole, which is an aromatic heterocyclic organic compound . The structure of this compound contains a total of 34 bonds, including 21 non-H bonds, 20 multiple bonds, 20 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, and 1 Pyrrole .

Synthesis Analysis

The synthesis of carbazole derivatives, such as this compound, involves several methods. One of the common methods is the Borsche–Drechsel cyclization . Another method is the Bucherer carbazole synthesis, which uses a naphthol and an aryl hydrazine . A third method for the synthesis of carbazole is the Graebe–Ullmann reaction .Molecular Structure Analysis

The molecular structure of this compound consists of 17 Carbon atoms, 13 Hydrogen atoms, and 1 Nitrogen atom . It contains a total of 34 bonds, including 21 non-H bonds, 20 multiple bonds, 20 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, and 1 Pyrrole .Chemical Reactions Analysis

Carbazole-based compounds, including this compound, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.292 Da . It has a density of 1.2±0.1 g/cm3 . The boiling point of this compound is 466.3±14.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

8-methyl-11H-benzo[a]carbazole derivatives have been explored for their potential antitumor properties. In one study, a series of 11H-benzo[a]carbazole-5-carboxamide derivatives were synthesized and evaluated for their antitumor activity against human cancer cell lines, including A549 and HCT-116. Several compounds in this series showed potent antitumor activities, with one compound displaying remarkable in vitro and in vivo anticancer activity (Wang et al., 2011). Additionally, benzo[c]carbazole derivatives, synthesized via the Diels-Alder reaction of arynes and 2-alkenylidoles, exhibited good antitumor activities, particularly when amidation derivatives were used (Sha et al., 2015).

Synthesis Techniques

Various methods have been developed for the efficient synthesis of this compound and its derivatives. A copper-catalyzed method for synthesizing 11H-benzo[a]carbazoles using readily available starting materials and an inexpensive catalyst system was developed, yielding moderate to excellent product yields (Xie et al., 2012). Another study demonstrated a metalation-cross-coupling sequence as an efficient route to benzo[a]carbazoles, applied in the synthesis of antitumor and antiviral alkaloids (Cai & Snieckus, 2004).

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have been employed in the development of materials for organic light-emitting diodes (OLEDs). Soluble host materials with benzocarbazole moieties were synthesized for red phosphorescent OLEDs, exhibiting high efficiency and improved solubility in organic solvents (Suh et al., 2016). Furthermore, benzo[b]carbazole and indole derivatives have been explored as emitters for non-doped deep-blue OLEDs, demonstrating high thermal stability and efficient blue emission (Keruckienė et al., 2018).

Analytical Applications

In analytical chemistry, derivatives of this compound have been used as labeling reagents. A derivatization method for the sensitive determination of amines using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) followed by high-performance liquid chromatography with fluorescence detection has been developed (You et al., 2007). This method demonstrated excellent derivative yields and sensitivity for amino acid analysis.

Safety and Hazards

The safety data sheet for 8-methyl-11H-benzo[a]carbazole suggests that it may be harmful if swallowed and may cause serious eye irritation . It is also toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Wirkmechanismus

Mode of Action

Like other carbazole derivatives, it may interact with its targets through aromatic interactions and hydrogen bonding .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-methyl-11H-benzo[a]carbazole . For instance, the compound’s solubility in various solvents and its stability under different temperatures can affect its action .

Eigenschaften

IUPAC Name |

8-methyl-11H-benzo[a]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-11-6-9-16-15(10-11)14-8-7-12-4-2-3-5-13(12)17(14)18-16/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABDXPYMQDDAFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

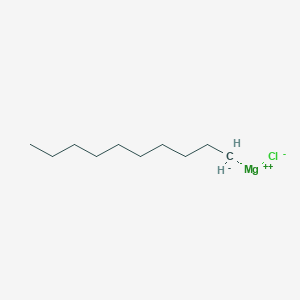

![(2S,3S,4S,5S,6R)-2-methoxy-6-[(triphenylmethoxy)methyl]oxane-3,4,5-triol](/img/structure/B3040444.png)